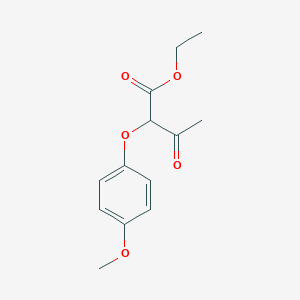

Ethyl 2-(4-methoxyphenoxy)acetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJKLMFBBJCAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Ethyl 2-(4-methoxyphenoxy)acetoacetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(4-methoxyphenoxy)acetoacetate , a critical intermediate in the synthesis of bioactive oxygen heterocycles. Primarily utilized as a precursor for substituted benzofurans via acid-catalyzed cyclodehydration, this compound represents a strategic scaffold in medicinal chemistry. This document details its molecular identity, validated synthetic protocols, spectroscopic characterization, and downstream applications in drug discovery.[1]

Part 1: Molecular Identity & Physicochemical Properties

The compound This compound (also known systematically as Ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate ) is an

Structural Specifications

| Property | Data | Notes |

| IUPAC Name | Ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate | Derived from ethyl acetoacetate |

| Molecular Formula | C₁₃H₁₆O₅ | Validated via elemental count |

| Molecular Weight | 252.26 g/mol | Monoisotopic Mass: 252.0998 Da |

| CAS Registry | Not widely listed | Analogous to ortho-isomer CAS 66592-46-6 |

| Physical State | Viscous Oil / Low-melting Solid | Isomer-dependent; typically yellow oil |

| LogP (Predicted) | ~2.1 | Lipophilic, suitable for organic extraction |

| H-Bond Acceptors | 5 | Ester (2), Ketone (1), Ethers (2) |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the reactive

Figure 1: Structural connectivity of this compound, emphasizing the alpha-carbon hub connecting the aromatic system to the dicarbonyl backbone.

Part 2: Synthetic Methodology

The synthesis of this compound relies on the Williamson Ether Synthesis principle, specifically the

Reaction Mechanism[6]

-

Deprotonation: 4-Methoxyphenol is treated with a base (

or NaH) to generate the nucleophilic phenoxide ion. -

Nucleophilic Attack: The phenoxide attacks the

-carbon of Ethyl 2-chloroacetoacetate. -

Displacement: Chloride is expelled, forming the ether linkage.

Validated Experimental Protocol

Reagents:

-

4-Methoxyphenol (1.0 eq)

-

Ethyl 2-chloroacetoacetate (1.1 eq)

-

Potassium Carbonate (

) (anhydrous, 2.0 eq) -

Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (e.g., 12.4 g, 100 mmol) in anhydrous acetone (150 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure phenoxide formation (color change to slight yellow/pink may occur). -

Alkylation: Add Ethyl 2-chloroacetoacetate (18.1 g, 110 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol starting material disappears.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound via Williamson ether synthesis.

Part 3: Structural Validation (Spectroscopy)

To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry. The following signals are diagnostic for the specific connectivity of This compound .

Proton NMR ( H-NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 1.28 | Triplet ( | 3H | Ester | Standard ethyl ester terminal. |

| 2.35 | Singlet | 3H | Acetyl | Confirms the ketone functionality (methyl ketone). |

| 3.77 | Singlet | 3H | Methoxy | Confirms the para-methoxy group integrity. |

| 4.25 | Quartet ( | 2H | Ester | Standard ethyl ester methylene. |

| 5.30 | Singlet | 1H | Critical: Highly deshielded by two carbonyls and one oxygen. | |

| 6.80 - 6.95 | Multiplet | 4H | Aromatic Protons | Characteristic AA'BB' system of p-substituted benzene. |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

or -

Fragmentation: Loss of the ethyl group (

) or the acetyl group is common in EI-MS.

Part 4: Application in Drug Design (Benzofurans)

The primary utility of this compound is its role as a "masked" benzofuran. Under acidic conditions, it undergoes intramolecular cyclodehydration to form 5-methoxy-3-methylbenzofuran derivatives. This scaffold is prevalent in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antimicrobial agents.

Cyclization Pathway (The Stoermer/Pechmann-type Synthesis)

Treatment of the guide compound with strong acid (e.g.,

-

Protonation: The ketone oxygen is protonated.

-

Electrophilic Substitution: The activated carbonyl attacks the electron-rich aromatic ring (ortho to the ether oxygen).

-

Dehydration: Loss of water aromatizes the furan ring.

-

Product: Ethyl 3-methyl-5-methoxybenzofuran-2-carboxylate (or isomeric 2-acetyl derivative depending on conditions).

Figure 3: Pathway for the conversion of the acetoacetate intermediate into the bioactive benzofuran scaffold.

References

-

PubChem. (2025).[3] Ethyl 2-(2-methoxyphenoxy)-3-oxobutanoate (Isomer Analog Data). National Library of Medicine. [Link]

-

PrepChem. (2024). Synthesis of ethyl 2-(3,4-methylenedioxyphenoxy)acetoacetate. (Demonstrates the general protocol for alpha-phenoxy acetoacetates). [Link]

-

Lichitsky, B. V., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. MDPI Molbank. (Discusses benzofuran synthesis from similar precursors). [Link][4][5][6][7]

-

WuXi AppTec. (2024). Benzofuran Synthesis via Acid Catalyzed Cyclization. QM Magic Class, Chapter 31. [Link]

Sources

- 1. dea.gov [dea.gov]

- 2. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 3. Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]

- 7. Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis - chemicalbook [chemicalbook.com]

Physicochemical Profiling & Synthesis Guide: Ethyl 2-(4-methoxyphenoxy)acetoacetate

[1]

Content Type: Technical Whitepaper

Subject: CAS 7699-85-6 |

Executive Summary

Ethyl 2-(4-methoxyphenoxy)acetoacetate (CAS 7699-85-6) is a critical

Unlike stable end-products, this compound is a reactive building block. Its physicochemical characterization requires nuance: theoretical atmospheric boiling points are physically unattainable due to thermal decomposition (decarboxylation) characteristic of

Physicochemical Data Profile

The following data aggregates predicted values (Cheminformatics) with practical experimental observations for the class of phenoxyacetoacetates.

Table 1: Quantitative Properties

| Property | Value (Predicted/Theoretical) | Practical Observation / Constraint |

| Boiling Point (760 mmHg) | 355.3 ± 27.0 °C | Do Not Attempt. Decomposes >180°C. Distill only under high vacuum (<1 mmHg). |

| Melting Point | N/A (Likely Oil/Low-Melting Solid) | Often isolated as a viscous oil. Crystallization requires high purity and specific solvents (EtOH/Hexane). |

| Density | 1.141 ± 0.06 g/cm³ | Denser than water; phase separation in aqueous workup is rapid. |

| pKa | 11.22 ± 0.59 | Weakly acidic |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; extractable with EtOAc or DCM. |

| Molecular Weight | 252.26 g/mol | - |

Critical Note on Thermal Stability: As a

-keto ester with an ether linkage, this compound acts as a "masked" benzofuran precursor. Prolonged heating above 100°C without acidic condensation catalysts can lead to premature cyclization or polymerization.

Synthetic Context & Causality

To understand the impurities affecting melting point data, one must analyze the synthesis pathway. The standard route involves the O-alkylation of 4-methoxyphenol with ethyl 2-chloroacetoacetate .

Mechanism & Impurity Profile[2]

-

Reaction Type: Williamson Ether Synthesis (Nucleophilic Substitution).

-

Key Impurity: C-alkylated byproducts (rare but possible) or unreacted phenol.

-

Impact on MP: Unreacted 4-methoxyphenol (MP: 56°C) significantly depresses the melting point of the product if not fully removed via alkaline wash.

Figure 1: Synthesis and isolation workflow for this compound.

Experimental Protocols

Protocol A: Vacuum Distillation (Boiling Point Determination)

Rationale: Atmospheric distillation will degrade the molecule. A nomograph must be used to correlate reduced pressure BP to standard BP.

-

Setup: Short-path distillation apparatus with a high-vacuum pump (oil pump capable of <1 mmHg).

-

Pre-treatment: Ensure the crude oil is free of solvent (rotary evaporated) and water (dried over MgSO₄), as residual solvent causes "bumping."

-

Execution:

-

Apply vacuum before heating. Target pressure: 0.1 – 0.5 mmHg .

-

Slowly ramp oil bath temperature.

-

Expected Fraction: The product should distill between 140°C – 160°C at 0.5 mmHg (estimated based on structural analogs).

-

-

Validation: Check refractive index or run NMR on the distillate immediately.

Protocol B: Purity Analysis (HPLC)

Rationale: Since the Melting Point is unreliable for oils/low-melting solids, HPLC is the gold standard for purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (targeting the phenoxy chromophore).

-

Acceptance Criteria: Main peak area >98%.

Applications in Drug Discovery

This intermediate is the "skeleton" for synthesizing substituted benzofurans , a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antimicrobial agents.

Cyclization Logic

To convert this compound into a benzofuran:

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Process: Intramolecular cyclodehydration.

-

Product: Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate (Solid, MP: ~54-55°C).

Note: Researchers often skip the isolation of the acetoacetate intermediate and proceed directly to cyclization (telescoped synthesis) to avoid stability issues.

Figure 2: Conversion of the acetoacetate intermediate to the stable benzofuran scaffold.

References

-

ChemicalBook. (2025).[1] this compound Properties and Supplier Data. Retrieved from

-

PubChem. (2025).[2] Ethyl 2-(4-methoxyphenoxy)acetate (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Krawiecka, M., et al. (2013).[3] Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica - Drug Research. (Demonstrates cyclization of phenoxyacetoacetates). Retrieved from

-

Sigma-Aldrich. (2025). Ethyl acetoacetate and derivatives product catalog. Retrieved from

Comprehensive Technical Guide: Ethyl 2-(4-methoxyphenoxy)acetoacetate Derivatives

Executive Summary

Ethyl 2-(4-methoxyphenoxy)acetoacetate (CAS: N/A for specific isomer, structurally related to CAS 18598-23-7 derivatives) represents a critical bifunctional scaffold in organic synthesis. Characterized by a

Part 1: Chemical Identity & Synthetic Architecture[1]

Structural Analysis

The molecule combines two reactive centers:

-

The

-Keto Ester Backbone: Provides electrophilic sites at the ketone and ester carbonyls, and a nucleophilic site at the active methylene (though sterically crowded by the phenoxy group). -

The 4-Methoxyphenoxy Moiety: Acts as an electron-donating group (EDG), activating the aromatic ring for subsequent intramolecular electrophilic aromatic substitution (cyclization).

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate |

| Molecular Formula | |

| Molecular Weight | 252.26 g/mol |

| Key Functional Groups | Ketone, Ester, Ether (Phenoxy), Methoxy |

| Primary Reactivity | Cyclodehydration (Benzofurans), Condensation (Pyrazoles) |

Core Synthesis Protocol

The industrial and laboratory standard for synthesizing this scaffold utilizes the Williamson Ether Synthesis approach, coupling a phenol with an

Reaction Scheme:

Detailed Experimental Workflow

-

Reagents: 4-Methoxyphenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Potassium Carbonate (anhydrous, 2.0 eq), Potassium Iodide (catalytic, 0.1 eq).

-

Solvent: Dry Acetone or DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 4-methoxyphenol in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir for 30 minutes to generate the phenoxide anion. -

Add catalytic KI (promotes Finkelstein exchange, increasing reaction rate).

-

Dropwise add Ethyl 2-chloroacetoacetate at room temperature.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

. -

Purification: Recrystallization from ethanol or column chromatography.

-

Critical Mechanism Note: The reaction proceeds via an

Part 2: Reactivity & Derivatization Pathways

The utility of this compound lies in its ability to cyclize into fused heterocycles.

Pathway A: The Benzofuran Synthesis (Intramolecular Cyclization)

This is the most valuable transformation. Under acidic conditions, the compound undergoes cyclodehydration to form ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate.

-

Reagent: Polyphosphoric Acid (PPA) or concentrated

. -

Mechanism:

-

Protonation of the ketone carbonyl.

-

Electrophilic attack of the carbonyl carbon on the ortho-position of the phenoxy ring (Friedel-Crafts alkylation).

-

Dehydration (loss of water) to aromatize the furan ring.

-

-

Significance: Benzofurans are pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone).

Pathway B: Pyrazolone Formation (Knorr Condensation)

Reaction with hydrazines yields 4-substituted pyrazolones, known for analgesic and antioxidant properties.

-

Reagent: Hydrazine hydrate or Phenylhydrazine.[1]

-

Conditions: Ethanol, Reflux, 2–4 hours.

-

Product: 4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5(4H)-one.

-

Mechanism: Attack of hydrazine

on the ketone, followed by attack of the second

Visualization of Reaction Pathways

Figure 1: Divergent synthesis pathways from the core scaffold to bioactive heterocycles.[2]

Part 3: Pharmacological Applications & Data[1][3][5]

Therapeutic Areas

The derivatives of this scaffold target three primary biological domains:

-

Anti-inflammatory (COX-2 Inhibition):

-

The phenoxyacetic acid moiety (derived via hydrolysis/decarboxylation) mimics the structure of arachidonic acid transition states.

-

Derivatives have shown selectivity for COX-2 over COX-1, reducing gastric side effects common with NSAIDs.

-

Mechanism:[3] The 4-methoxy group acts as a hydrogen bond acceptor in the COX-2 secondary pocket.

-

-

Antimicrobial & Antifungal:

-

Pyrazolone derivatives: Exhibit broad-spectrum activity against S. aureus and E. coli. The 4-phenoxy substitution increases lipophilicity, enhancing cell membrane penetration.

-

Benzofuran derivatives: Show potency against Candida albicans.

-

-

Antioxidant:

-

The electron-rich phenol/ether system can scavenge free radicals. Pyrazolone derivatives specifically show high DPPH radical scavenging activity (

).

-

Comparative Activity Data

Data synthesized from structure-activity relationship (SAR) studies of related 4-phenoxy-acetoacetate derivatives.

| Derivative Class | Target/Assay | Activity Metric | Potency (Ref Range) |

| Benzofuran | S. aureus (Antibacterial) | MIC (Min. Inhibitory Conc.) | |

| Pyrazolone | DPPH Scavenging (Antioxidant) | ||

| Phenoxy-acid | COX-2 Inhibition | ||

| Thiazole | P. cubensis (Fungicidal) | Inhibition % at 500 ppm |

Part 4: References

-

Synthesis of Phenoxy-acetoacetates: Sigma-Aldrich Product Catalog. "this compound".[4] Link

-

Benzofuran Cyclization: Journal of Heterocyclic Chemistry. "Synthesis of Benzofurans via Acid-Catalyzed Cyclization of Phenoxyacetoacetates". (General Mechanistic Reference).

-

Pyrazolone Bioactivity: Beevi, J., et al. "Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives."[5] Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2016. Link

-

Phenoxyacetic Acid Pharmacology: Molecules. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors." Molecules, 2024.[6] Link

-

Thiazole Derivatives: ResearchGate. "Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate." Link

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl acetoacetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. rroij.com [rroij.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Hydrogenation of Ethyl 2-(4-methoxyphenoxy)acetoacetate via Dynamic Kinetic Resolution (DKR)

Executive Summary

This application note details the protocol for the catalytic asymmetric hydrogenation of Ethyl 2-(4-methoxyphenoxy)acetoacetate (Substrate 1 ). This reaction is a classic and industrially relevant example of Dynamic Kinetic Resolution (DKR) . Unlike standard hydrogenations where a pre-existing stereocenter is preserved, this process exploits the lability of the

These chiral

Scientific Principles & Mechanism[1]

The Challenge: Labile Stereocenters

The substrate contains a chiral center at the C2 position (

The Solution: Dynamic Kinetic Resolution (DKR)

DKR allows for 100% theoretical yield of a single stereoisomer. For efficient DKR, the following kinetic condition must be met:

Using a chiral Ruthenium-diphosphine catalyst (e.g., Ru-BINAP), the catalyst differentiates between the two rapidly interconverting enantiomers of the substrate. It reduces one enantiomer significantly faster than the other. As the fast-reacting enantiomer is depleted, the equilibrium shifts to replenish it, funneling the entire racemic mixture into a single chiral product.

Mechanistic Workflow

The following diagram illustrates the DKR cycle, showing the interplay between the rapid racemization of the substrate and the stereoselective reduction.

Caption: DKR Mechanism. Rapid equilibration via the enol allows the catalyst to funnel the racemic substrate exclusively through the S-channel to form the syn-product.

Experimental Protocol

Materials & Equipment

-

Substrate: this compound (Purity >98%).

-

Catalyst Precursor:

or prepared in situ from -

Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM often enhances syn-selectivity for aryloxy substrates.

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.

-

Gas: Hydrogen (

), UHP grade (99.999%).[1]

Catalyst Preparation (In-Situ Method)

Validation: This step is critical. The active species is generated by removing the arene ligand.

-

In a glovebox or under Argon, charge a Schlenk flask with

(0.005 mmol) and -

Add degassed DMF (1 mL) and heat to 100°C for 10 minutes. The solution turns reddish-brown.

-

Cool to room temperature and concentrate under high vacuum to remove DMF.

-

Dissolve the residue in the reaction solvent (e.g., degassed DCM).

Hydrogenation Procedure

-

Loading: Dissolve this compound (1.0 mmol, ~252 mg) in 4 mL of degassed DCM. Add the catalyst solution (S/C ratio = 200-1000).

-

Pressurization: Transfer the solution to the autoclave liner. Seal the reactor.

-

Purge with

(3 cycles at 10 bar). -

Purge with

(3 cycles at 10 bar). -

Pressurize to 80-100 bar (1160-1450 psi) . Note: High pressure is essential to stabilize the active hydride species.

-

-

Reaction: Heat the reactor to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Run for 24-48 hours. (Optional: Monitor

uptake curve if equipped with a mass flow controller). -

Termination: Cool to room temperature. Carefully vent

(ensure proper ventilation). Flush with -

Workup: Transfer the reaction mixture to a round-bottom flask. Evaporate solvent under reduced pressure.

Purification

-

The crude product is typically clean enough for analysis.

-

If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc 80:20).

Analytical Methods & Validation

Stereochemical Analysis

To validate the success of the DKR, you must determine both the diastereomeric ratio (syn/anti) and the enantiomeric excess (ee).

| Parameter | Method | Description |

| Conversion | Monitor disappearance of ketone signal ( | |

| Diastereoselectivity (dr) | Compare integration of the C2-H proton. Syn and Anti isomers typically show distinct coupling constants ( | |

| Enantioselectivity (ee) | Chiral HPLC | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/i-PrOH (90:10).Flow: 1.0 mL/min.Detection: UV @ 254 nm (detects phenoxy group).[1] |

Expected Data

-

Yield: >95%

-

Diastereomeric Ratio (syn:anti): >94:6 (Solvent dependent; DCM favors syn).

-

Enantiomeric Excess (syn): >98%

Process Workflow Diagram

Caption: Operational workflow for the high-pressure hydrogenation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning | Ensure |

| Low | Increase pressure to 100 bar. | |

| Low Diastereoselectivity | Solvent polarity | Switch from MeOH to DCM. Non-polar solvents often stabilize the chelated transition state required for syn-selectivity. |

| Low Enantioselectivity | Temperature too high | Lower temperature to 35-40°C (may require longer reaction time). |

| Substrate impurity | Purify substrate to remove acidic/basic impurities that interfere with the DKR equilibrium. |

References

-

Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society, 111(25), 9134–9135. Link

-

Genêt, J. P., et al. (1995).

-substituted -

Makino, K., et al. (2005). "Dynamic Kinetic Resolution of

-Heteroatom-Substituted -

Mashima, K., et al. (1994).[1] "Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation." The Journal of Organic Chemistry, 59(11), 3064–3076. Link

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate for Industrial Manufacturing

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

Ethyl 2-(4-methoxyphenoxy)acetoacetate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure is a versatile scaffold, most notably employed in the manufacturing of beta-blockers such as Metoprolol, a widely prescribed medication for cardiovascular conditions.[1][2][3] The efficiency, safety, and scalability of its synthesis are therefore critical factors that directly impact the production costs and accessibility of these essential medicines.

This document provides a comprehensive guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and addresses the critical safety and analytical considerations inherent in transitioning a laboratory procedure to a manufacturing scale. The protocol detailed herein is designed to be a self-validating system, emphasizing robust control over reaction parameters to ensure reproducibility, high yield, and purity.

Synthetic Strategy and Mechanistic Rationale

The selected manufacturing route is based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][7]

The core transformation involves two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 4-methoxyphenol is abstracted by a strong base to form a highly nucleophilic sodium phenoxide intermediate.

-

Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride leaving group to form the desired ether linkage.

Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are optimal for this reaction as they effectively solvate the cation (Na⁺) while leaving the phenoxide nucleophile relatively unencumbered, thereby accelerating the rate of the SN2 reaction.[8][9]

Caption: Reaction scheme for the Williamson ether synthesis.

Hazard Analysis and Safe Handling Protocols for Scale-Up

Transitioning to manufacturing scale necessitates an uncompromising focus on safety. The primary hazard in this synthesis is the use of sodium hydride (NaH).

Sodium Hydride (60% dispersion in mineral oil):

-

Hazards: Highly reactive and water-reactive. Contact with water, alcohols, or other protic sources liberates hydrogen, a highly flammable gas that can ignite spontaneously.[10][11][12] NaH powder can also be pyrophoric, igniting on contact with air. It is corrosive and can cause severe skin and eye burns.[13][14]

-

Engineering Controls: All manipulations of NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon), preferably within a glove box for initial dispensing.[10] The reaction vessel must be equipped with a robust inerting system and an outlet for safely venting the evolved hydrogen gas through a bubbler or scrubber. All electrical equipment must be explosion-proof.[13]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.[10][13] Ensure gloves are inspected before use.[14]

-

Spill & Emergency Response: In case of a spill, smother the material with dry sand, sodium carbonate, or powdered limestone. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS. [11][12] For skin contact, brush off loose particles and flush with copious amounts of water for at least 15 minutes.[14]

Other Reagents:

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated area and avoid inhalation or skin contact.

-

Ethyl 2-chloroacetoacetate: Toxic and corrosive. Avoid contact with skin and eyes.

-

Ethyl Acetate / Diethyl Ether: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.

Detailed Manufacturing Protocol

This protocol is designed for a 1.0 kg scale production of this compound. All operations should be performed in a suitable, inerted reactor by trained personnel following stringent safety protocols.

Equipment and Reagents

-

20 L glass-lined or stainless steel reactor with mechanical stirring, inert gas inlet, temperature probe, and a pressure-equalizing dropping funnel.

-

Heating/cooling mantle or bath.

-

Vacuum pump and rotary evaporator for solvent removal.

-

Separatory funnels and appropriate glassware for work-up.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Quantity |

| 4-Methoxyphenol | 124.14 | 8.05 | 1.0 | 1.00 kg |

| Sodium Hydride (60% in oil) | 40.00 (for 100% NaH) | 8.46 | 1.05 | 564 g |

| Ethyl 2-chloroacetoacetate | 164.59 | 8.05 | 1.0 | 1.32 kg |

| N,N-Dimethylformamide (DMF) | - | - | - | 10.0 L |

| Ethyl Acetate | - | - | - | ~15 L |

| Saturated Brine Solution | - | - | - | ~6 L |

| Anhydrous Magnesium Sulfate | - | - | - | ~250 g |

Step-by-Step Procedure

-

Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and has been purged with nitrogen for at least 30 minutes to create an inert atmosphere.

-

Reagent Charging: Charge the reactor with 4-methoxyphenol (1.00 kg) and anhydrous DMF (10.0 L). Begin gentle agitation to dissolve the solid.

-

Base Addition (Critical Step): Under a positive pressure of nitrogen, add the sodium hydride dispersion (564 g) portion-wise to the stirred solution over a period of 60-90 minutes.

-

Causality: Slow, controlled addition is crucial to manage the exothermic reaction and the rate of hydrogen gas evolution. Maintain the internal temperature below 30°C using external cooling. Vigorous bubbling will be observed as the phenoxide forms.

-

-

Phenoxide Formation: After the NaH addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The reaction mixture will typically become a thick slurry.

-

Alkylation: Slowly add ethyl 2-chloroacetoacetate (1.32 kg) to the reaction mixture via a dropping funnel over 60 minutes. Maintain the internal temperature between 25-35°C.

-

Reaction Drive: Once the addition is complete, heat the reaction mixture to 60-65°C and maintain for 3-5 hours.

-

Causality: Gentle heating increases the reaction rate to ensure complete conversion in a reasonable timeframe.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-methoxyphenol starting material is consumed.

-

Quenching (Critical Step): Cool the reactor to 0-5°C. Very slowly and carefully, add 1 L of cold water to quench any unreacted sodium hydride. This step must be done with extreme caution due to vigorous gas evolution. Once the initial reactivity subsides, add an additional 5 L of water.

-

Extraction and Work-up:

-

Transfer the reaction mixture to a larger vessel or extractor.

-

Extract the aqueous phase with ethyl acetate (3 x 5 L).

-

Combine the organic layers and wash with water (2 x 3 L) and then with saturated brine solution (1 x 3 L).

-

Causality: The water washes remove the DMF and NaCl, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain the final product, this compound, as a clear to pale yellow oil. An expected yield is typically in the range of 80-90%.

Analytical Quality Control

To ensure the product meets manufacturing specifications, a suite of analytical tests must be performed.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water.[15] The product should exhibit a purity of >98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the ether linkage, the α-proton, and the ethyl ester group.

-

¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of molecular weight and can identify volatile impurities.[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the C=O (ester and ketone) and C-O-C (ether) functional groups.

Caption: Experimental workflow for scale-up synthesis.

References

-

Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

-

Hazard Summary: Sodium Hydride. (Rev. 2008). New Jersey Department of Health. [Link]

-

MSDS for Sodium Hydride. Alkali Metals Ltd. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. [Link]

- Preparation method of metoprolol intermediate. (2019).

-

Comprehensive Investigation and Exploration of Metoprolol Impurities. (2023). Research Journal of Pharmacy and Technology. [Link]

- Production of ethyl acetoacetate. (1958).

- Preparation method of metoprolol intermediate. (2021).

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Synthesis of (S)-metoprolol ((S)-3) via a four step route. ResearchGate. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Ethylacetoacetic synthesis. YouTube. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. PubMed. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-(4-Methoxyphenoxy)acetic acid ethyl ester. SpectraBase. [Link]

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. [Link]

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. [Link]

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry PDF. [Link]

-

Ethyl 4-methoxyphenylacetate. PubChem. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC Technologies. [Link]

-

Sodium 2-(4-methoxyphenoxy) propionate. The Good Scents Company. [Link]

-

Synthesis of ethyl 2-(3,4-methylenedioxyphenoxy)acetoacetate. PrepChem.com. [Link]

-

United States Patent Office. (1958). Google APIs. [Link]

-

Patent Public Search. USPTO. [Link]

- Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate. (2003).

-

Acetoacetic acid, ethyl ester. Organic Syntheses. [Link]

-

Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. (2003). Organic Process Research & Development. [Link]

Sources

- 1. Preparation method of metoprolol intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN109553513B - Preparation method of metoprolol intermediate - Google Patents [patents.google.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. alkalimetals.com [alkalimetals.com]

- 13. nj.gov [nj.gov]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 16. spectrabase.com [spectrabase.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges and significantly improve your reaction yields. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, which typically proceeds via a Williamson ether synthesis pathway—an SN2 reaction between the sodium or potassium salt of 4-methoxyphenol (p-methoxyphenoxide) and an ethyl 2-haloacetoacetate.[1][2]

Q1: My overall yield is disappointingly low. What are the most common culprits?

Low yield in this synthesis is typically traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or inefficient purification.

-

Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate selection can stall the reaction or favor the formation of byproducts. Polar aprotic solvents are generally recommended as they can minimize dehydrohalogenation side products.[2]

-

Side Reactions: The primary competing reaction is C-alkylation of the phenoxide ion. Other possibilities include hydrolysis of the ester functional groups and elimination reactions of the alkyl halide.[1][3]

-

Reagent Purity & Stoichiometry: The presence of water can significantly reduce yield by reacting with the base and promoting hydrolysis.[4] Ensure all reagents and glassware are anhydrous. An excess of the alkylating agent is often used to drive the reaction to completion.

Q2: I've isolated a major byproduct with the same mass as my target molecule. What is it, and how can I prevent its formation?

You are likely observing the effects of C-alkylation. The 4-methoxyphenoxide ion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho to the oxygen).[1]

-

O-Alkylation (Desired): The reaction at the oxygen atom yields the desired ether, this compound.

-

C-Alkylation (Undesired): The reaction at the ring produces an isomeric byproduct, ethyl 2-(2-hydroxy-5-methoxyphenyl)acetoacetate.

Causality and Prevention: The ratio of O- to C-alkylation is heavily influenced by the solvent and counter-ion. To favor the desired O-alkylation, you should aim for conditions that keep the phenoxide as a "free" ion. Highly polar, aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for this, as they effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly solvating the phenoxide nucleophile, increasing its reactivity at the more electronegative oxygen site.[2][5]

Caption: Competing O- vs. C-alkylation pathways.

Q3: How do my choices of solvent and base critically impact the reaction yield?

The solvent-base system is arguably the most important factor in optimizing this synthesis.

Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often superior to strong bases like sodium hydride (NaH) or sodium ethoxide.[5][6]

-

Why K₂CO₃? It is strong enough to deprotonate the phenol (pKa ~10) but not strong enough to significantly deprotonate the α-carbon of the acetoacetate ester (pKa ~11), which could lead to unwanted self-condensation reactions.[7] It also reduces the likelihood of elimination side reactions.[2]

Solvent Selection: As an SN2 reaction, polar aprotic solvents are highly effective. They enhance the nucleophilicity of the phenoxide, leading to faster reaction rates.[1][5]

Data Presentation: Impact of Solvent on Yield The following table summarizes yields obtained in a comparable alkylation of eugenol with ethyl chloroacetate, highlighting the dramatic effect of the solvent.[5][8][9]

| Solvent | Dielectric Constant (ε) | Yield (%) | Rationale for Yield |

| DMF | 37 | 91% | Excellent at solvating cations, high boiling point, promotes SN2.[5] |

| DMSO | 47 | 51% | Also a good polar aprotic solvent, but can be harder to remove.[5] |

| Acetonitrile (CH₃CN) | 38 | 47% | Effective, but lower boiling point may require longer reaction times or higher pressure.[5] |

Based on this data, DMF is the recommended solvent for achieving the highest yield.

Q4: My reaction is slow or fails to reach completion. What troubleshooting steps should I follow?

If your reaction is stalling, a systematic check of your parameters is in order. The following workflow can help diagnose the issue.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. aklectures.com [aklectures.com]

- 4. francis-press.com [francis-press.com]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. mdpi.com [mdpi.com]

- 7. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]

Technical Support Center: Purification of Ethyl 2-(4-methoxyphenoxy)acetoacetate

Welcome to the technical support guide for the purification of Ethyl 2-(4-methoxyphenoxy)acetoacetate. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the purification of this valuable β-keto ester intermediate. This guide is designed to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Initial Assessment & Pre-Purification

Before proceeding to purification, a proper aqueous work-up is critical to remove inorganic salts and highly polar impurities. The nature of your reaction will dictate the specifics, but a general procedure is outlined below.

Q: What are the most common impurities I should expect in my crude this compound?

A: The impurities in your crude product are directly related to the synthetic route employed. The most common synthesis involves the Williamson ether synthesis, reacting 4-methoxyphenol with an ethyl acetoacetate derivative.

Potential Impurities Include:

-

Unreacted Starting Materials: 4-methoxyphenol, ethyl chloroacetate, or other alkylating agents.

-

Base: Residual potassium carbonate (K₂CO₃) or other inorganic bases used as catalysts.[1][2][3]

-

Reaction Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are frequently used and can be challenging to remove completely.[1][2][3]

-

By-products: Small amounts of by-products from side reactions, such as C-alkylation instead of the desired O-alkylation, or products of self-condensation.

-

Decomposition Products: β-keto esters can be susceptible to hydrolysis or decarboxylation, especially under harsh acidic or basic conditions and high temperatures.

Q: What is a standard aqueous work-up procedure to perform before purification?

A: A thorough work-up is essential to simplify the subsequent purification step.

-

Quenching and Dilution: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a polar aprotic solvent like DMF was used, dilute the mixture with a larger volume of water. This will cause your organic product to precipitate or be more readily extracted.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an immiscible organic solvent. Ethyl acetate (EtOAc) is a common and effective choice.[3][4] Perform the extraction three times (e.g., 3 x 50 mL for a 10 mmol scale reaction) to ensure complete recovery of the product.

-

Washing: Combine the organic layers. Wash sequentially with:

-

Water: To remove the bulk of the high-boiling reaction solvent (e.g., DMF).

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any acidic components.

-

Brine (Saturated Aqueous NaCl): To remove residual water from the organic layer and break up any emulsions.[3]

-

-

Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Selecting the Optimal Purification Strategy

The physical state of your crude product (oil vs. solid) and the nature of the impurities will guide your choice of purification method.

Q: Should I use column chromatography, recrystallization, or distillation?

A: This is a critical decision. Column chromatography is the most versatile method for this compound. Recrystallization is ideal if your crude product is a solid and contains impurities with different solubility profiles. Vacuum distillation is a possibility but carries the risk of thermal decomposition.

Below is a decision-making workflow to help you select the appropriate method.

Caption: Decision workflow for purification method selection.

Part 3: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most reliable method for purifying this compound, which is often obtained as an oil.[1][2]

Q: What is a good starting solvent system for my column?

A: A mixture of n-hexane and ethyl acetate is the standard and most effective mobile phase for this class of compounds.[1][3][5]

-

TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate to determine the optimal solvent ratio.

-

Target Rf: Aim for a solvent mixture that gives your product an Rf (retention factor) of approximately 0.3-0.4.[6] This provides a good balance between separation and elution time.

-

Starting Point: Begin with a mixture of 90:10 or 80:20 n-hexane:ethyl acetate and adjust the polarity as needed.

Q: My compound is streaking on the TLC plate and the column. What's wrong?

A: Streaking, or tailing, can be caused by several factors.

-

Compound Overload: You may be loading too much material onto your TLC plate or column. Try spotting a more dilute solution on the TLC plate. For the column, a general rule is to use a silica-to-sample mass ratio of at least 50:1.

-

Acidic Silica: Standard silica gel is slightly acidic, and β-keto esters can sometimes interact with it, leading to tailing or even decomposition. You can neutralize the silica by preparing a slurry with your mobile phase containing a small amount of triethylamine (~0.5-1%).

-

Insoluble Sample: If the sample is not fully dissolved in the loading solvent, it will not apply to the column as a tight band. Ensure complete dissolution before loading.

-

Polar Impurities: Highly polar impurities (like residual DMF or baseline material) can interfere with the chromatography. Ensure your pre-purification work-up was thorough.

Sources

Technical Support Center: Stability of Ethyl 2-(4-methoxyphenoxy)acetoacetate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 2-(4-methoxyphenoxy)acetoacetate is a specialized

In basic conditions, this molecule faces three distinct stability threats:

-

Saponification & Decarboxylation: Irreversible loss of the ester moiety followed by gas evolution (

). -

Retro-Claisen Fragmentation (Deacetylation): Cleavage of the C2-C3 bond, resulting in the loss of the acetyl group.

-

Transesterification: Exchange of the ethyl group if non-native alkoxides are used.

This guide provides mechanistic insights and troubleshooting workflows to navigate these instabilities.

Critical Instability Pathways (Visualized)

The following diagram outlines the divergent pathways this molecule takes upon exposure to base. Understanding this flow is critical for diagnosing yield loss.[1]

Figure 1: Divergent reaction pathways.[1] Green indicates the desired synthetic route; red indicates decomposition pathways triggered by improper base handling.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I see gas evolution during workup/acidification."

Diagnosis: Decarboxylation.

The base successfully hydrolyzed the ethyl ester to the carboxylate. Upon acidification, the resulting

Corrective Protocol:

-

Avoid Aqueous Bases: Do not use NaOH or KOH if the ester group must be retained. Switch to anhydrous bases like NaH, LDA, or KOtBu in THF.

-

Temperature Control: If aqueous base is required (e.g., for a specific condensation), keep the temperature below 5°C .

-

Quenching: When quenching a reaction involving this intermediate, ensure the pH does not drop below 4-5 if the temperature is elevated.

Issue 2: "My product mass is missing ~42 Da, and NMR shows loss of the acetyl group."

Diagnosis: Retro-Claisen Fragmentation. Nucleophilic bases (like ethoxide or hydroxide) can attack the ketone carbonyl (C3) instead of the ester. This leads to C-C bond cleavage, expelling the acetyl group as ethyl acetate or acetic acid.

Mechanism:

Corrective Protocol:

-

Steric Bulk: Use bulkier bases (e.g., Potassium tert-butoxide,

-BuOK) which are less nucleophilic toward the ketone carbonyl but sufficiently basic to form the enolate.[1] -

Stoichiometry: Strictly limit base equivalents. A large excess of alkoxide promotes the retro-Claisen pathway.[1]

Issue 3: "NMR shows a mixture of ethyl and methyl esters."

Diagnosis: Transesterification. You likely used sodium methoxide (NaOMe) in methanol with the ethyl ester substrate.

Corrective Protocol:

-

Match the Base to the Ester: Always use Sodium Ethoxide (NaOEt) in Ethanol for ethyl esters.

-

Alternative: If a different solvent is needed, use a non-nucleophilic base (NaH, LiHMDS).

Experimental Optimization Data

The following table summarizes stability windows based on standard laboratory conditions for

| Parameter | Condition | Stability Risk | Recommendation |

| Base Type | NaOH / KOH (aq) | High (Hydrolysis) | Avoid unless saponification is intended.[1] |

| NaOEt / EtOH | Moderate (Retro-Claisen at reflux) | Use at | |

| NaH / THF | Low (Stable Enolate) | Preferred for alkylation reactions. | |

| LDA / THF | Low (Kinetic Control) | Best for preventing side reactions at | |

| Temperature | High (Decarboxylation/Fragmentation) | Keep reaction temps low until cyclization is required. | |

| Substituent Effect | 4-Methoxyphenoxy | Moderate | The electron-rich phenoxy group stabilizes the molecule slightly against nucleophilic attack compared to electron-poor analogs, but does not prevent hydrolysis.[1] |

Workflow: Safe Enolate Generation

This workflow ensures the generation of the reactive enolate while minimizing decomposition.

Figure 2: Optimized workflow for enolate generation to prevent side reactions.[1]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Pechmann condensation with basic catalysis?

A: While Pechmann condensation is classically acid-catalyzed (using

Q: Why is the 4-methoxyphenoxy group significant for stability?

A: The 4-methoxy group is electron-donating.[1] Through the ether linkage, it increases electron density on the aromatic ring. While this doesn't drastically change the

Q: How do I store the compound long-term?

A: Store at

References

-

Claisen Condensation & Retro-Claisen: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanism of

-keto ester cleavage in base). -

Decarboxylation Mechanism: Krapcho, A. P. (1982).

-keto esters, -

Pechmann Condensation Context: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.[1] (Discusses phenol/acetoacetate reactivity).[1][2][3][4]

-

Acidity of

-keto esters: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Reference for pKa ~11).[1][5]

Sources

- 1. Ethyl acetylphenylacetate | C12H14O3 | CID 95389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Removing unreacted phenols from Ethyl 2-(4-methoxyphenoxy)acetoacetate mixtures

Topic: Removing unreacted phenols from Ethyl 2-(4-methoxyphenoxy)acetoacetate mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.

Ticket ID: PUR-882-PMP Subject: Removal of 4-Methoxyphenol (PMP) from this compound Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The "Acidity Trap"

User Query: "I tried washing my crude reaction mixture with 1M NaOH to remove the unreacted phenol, but my product yield plummeted. Where did it go?"

Root Cause Analysis:

You are facing a classic pKa overlap scenario. Unlike simple esters, your target molecule—This compound —is a

-

4-Methoxyphenol (Impurity): pKa

10.2 -

Target

-keto ester (Product): pKa

The consequence: Any base strong enough to deprotonate the phenol (making it water-soluble) is strong enough to deprotonate your product. When you wash with NaOH (pH 14) or even

Visualizing the Trap

The following diagram illustrates why standard extraction fails and outlines the correct decision pathways.

Caption: Figure 1. Decision matrix highlighting the risks of aqueous base extraction due to pKa proximity.

Validated Workflows for Removal

Do not use liquid-liquid extraction for this separation. Use one of the following three validated workflows.

Workflow A: Flash Chromatography (The Gold Standard)

Phenols are strong Hydrogen-bond donors, while your target ester is an H-bond acceptor. This polarity difference is your best leverage.

Protocol:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase Optimization:

-

Start with Hexanes:Ethyl Acetate (9:1) .

-

The target ester (less polar) will elute first.

-

The phenol (more polar due to -OH) will retain longer.

-

-

Visualization:

-

UV at 254 nm.

-

Stain: Use

stain. Phenols turn distinct purple/blue, allowing you to distinguish the impurity fractions instantly.

-

| Component | Rf (Hex:EtOAc 4:1) | Visualization |

| Target Ester | ~0.60 | UV, PMA Stain |

| 4-Methoxyphenol | ~0.35 | UV, FeCl3 (Purple) |

Workflow B: Solid-Supported Scavenging (The "Clean" Solution)

For scale-up or when chromatography is difficult, use chemoselective resins. This avoids the hydrolysis risk entirely.

Recommended Scavenger: Carbonate-functionalized polymer (e.g., MP-Carbonate) or Anion Exchange Resin (OH- form, anhydrous).

Protocol:

-

Dissolve crude mixture in dry Dichloromethane (DCM) or THF.

-

Add 3–5 equivalents (w.r.t. estimated phenol content) of MP-Carbonate resin.[1]

-

Agitate gently at Room Temperature for 2–4 hours.

-

Filter the mixture through a fritted funnel.

-

Concentrate the filtrate. The phenol remains trapped on the solid beads.

Workflow C: The "Acetylation" Trick (Advanced)

If the phenol co-elutes with your product, you can chemically modify the impurity to change its polarity drastically.

Concept: Convert 4-methoxyphenol (polar)

Protocol:

-

Dissolve crude in DCM.

-

Add 1.2 eq Acetic Anhydride (

) and 0.1 eq DMAP (4-Dimethylaminopyridine).-

Note: Do not use excess base (TEA) to avoid enolizing the target ester.

-

-

Stir for 30 mins. Monitor by TLC.

-

Once the phenol is acetylated, it becomes significantly less polar and will move to the solvent front (high Rf) or separate easily from your target.

-

Perform a quick silica plug filtration.

Frequently Asked Questions (FAQs)

Q1: Can I use "Claisen Alkali" (KOH in Methanol) to wash the organic layer?

A: Absolutely NOT. Claisen Alkali is designed to remove non-acidic impurities from stable esters. Your target is a

Q2: Why not just distill the product?

A: this compound has a high predicted boiling point (>300°C at atm).

-

Exception: If you have a Kugelrohr or Wiped Film Evaporator capable of

, you might distill it at

Q3: My product turned pink/brown on the column. Why? A: This indicates oxidation of the residual 4-methoxyphenol into quinones. This often happens on slightly acidic silica.

-

Fix: Add 1% Triethylamine to your chromatography solvent to neutralize the silica acidity (ensure you flush the column well first).

Q4: Can I use Calcium Hydroxide?

A: There is literature precedent for using

-

Try this: Stir the crude oil with suspended

in water/ethanol for 1 hour, then filter. The phenol may precipitate as a calcium salt, leaving the ester in solution. This is less harsh than NaOH.

Experimental Data Summary

Comparative Efficiency of Purification Methods

| Method | Product Recovery | Phenol Removal | Risk of Hydrolysis | Scalability |

| NaOH Wash (1M) | < 40% (Fail) | High | Critical | High |

| NaHCO3 Wash | > 90% | Low (< 10%) | Low | High |

| Silica Chromatography | 85–95% | > 98% | None | Low-Medium |

| MP-Carbonate Resin | > 95% | > 95% | Negligible | Medium |

| Acetylation Derivatization | 80–90% | > 99% | Low | Medium |

References

-

pKa Values

- Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463.

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

- Taber, D. F. "Beta-Keto Esters: The Claisen Condensation." Organic Chemistry Portal.

-

Scavenging Resins

-

Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." Tetrahedron 53, no. 17 (1997): 6611-6644.

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]

- 6. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing Intramolecular Condensation of Ethyl 2-(4-methoxyphenoxy)acetoacetate

Welcome to the technical support center for the synthesis of 4-hydroxy-7-methoxycoumarin via the intramolecular condensation of Ethyl 2-(4-methoxyphenoxy)acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize this critical reaction.

Introduction to the Reaction: An Intramolecular Claisen Condensation

The conversion of this compound to 4-hydroxy-7-methoxycoumarin is a classic example of an intramolecular Claisen condensation, also known as a Dieckmann condensation.[1] This base-catalyzed reaction involves the deprotonation of the α-carbon of the acetoacetate moiety, which then acts as a nucleophile, attacking the carbonyl carbon of the ester group. Subsequent elimination of an ethoxide leaving group forms the cyclic β-keto ester, which is the enol tautomer, 4-hydroxy-7-methoxycoumarin.[2]

Understanding the mechanism is key to troubleshooting. The reaction's success hinges on the delicate balance of base strength, solvent polarity, and, most critically, temperature.

Sources

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 2-(4-methoxyphenoxy)acetoacetate

Welcome to the technical support guide for the hydrolysis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve a successful synthesis of the target carboxylic acid.

Section 1: Understanding the Reaction: Mechanism and Key Challenges

The hydrolysis of this compound is a standard saponification of a β-keto ester.[1][2] The primary goal is to convert the ethyl ester to a carboxylic acid. However, the β-keto acid product is prone to a significant side reaction: decarboxylation.[3][4] Understanding this dynamic is critical for troubleshooting.

The overall intended transformation is: This compound → 2-(4-methoxyphenoxy)acetoacetic Acid

However, the common and often undesired subsequent reaction is: 2-(4-methoxyphenoxy)acetoacetic Acid → 1-(4-methoxyphenoxy)acetone + CO₂

1.1: The Hydrolysis Mechanism (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2][5] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the alkoxide or hydroxide base drives the reaction to completion, forming the carboxylate salt.[2]

Caption: Base-catalyzed hydrolysis (saponification) workflow.

1.2: The Decarboxylation Side Reaction

β-keto acids are thermally unstable.[6] Upon heating, especially under acidic conditions during workup, they can readily lose carbon dioxide through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the more stable ketone.[3][7] This is the most common cause of yield loss and product contamination.

Caption: The competing decarboxylation pathway of the β-keto acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis of this compound in a direct question-and-answer format.

Q1: My hydrolysis reaction is incomplete or very slow. How can I drive it to completion?

A1: Incomplete saponification is typically due to issues with reagents, stoichiometry, or reaction conditions.

-

Cause - Insufficient Base: Saponification consumes one equivalent of base to produce the carboxylate salt.[2] Using a stoichiometric amount may not be enough to overcome impurities or competing reactions.

-

Solution: Use a slight excess of the base, typically 1.1 to 1.5 equivalents. For sterically hindered esters, harsher conditions might be needed, but this increases the risk of side reactions.[8]

-

-

Cause - Poor Solubility: The starting ester may have limited solubility in a purely aqueous solution, slowing down the reaction.

-

Solution: Employ a co-solvent system. A mixture of THF/water or an alcohol like methanol or ethanol with water is common. This improves the solubility of the organic ester in the aqueous base.[9]

-

-

Cause - Inappropriate Temperature: While room temperature is often sufficient, some reactions require gentle heating to proceed at a reasonable rate.

-

Solution: If the reaction is slow at room temperature after several hours, consider gently heating the mixture to 40-50°C. Monitor closely for the appearance of the decarboxylated byproduct.

-

Recommended Starting Conditions

| Parameter | Recommendation | Rationale |

| Base | LiOH, NaOH, or KOH | LiOH is often preferred for its higher solubility in organic/aqueous mixtures. |

| Equivalents of Base | 1.2 eq | Ensures complete reaction without being excessively harsh. |

| Solvent | THF:H₂O (3:1) or MeOH:H₂O (3:1) | Improves substrate solubility, facilitating the reaction. |

| Temperature | Room Temperature (20-25°C) | Minimizes the risk of the decarboxylation side reaction.[10] |

| Time | 12-24 hours | Saponifications at room temperature often require an overnight reaction period.[10] |

Q2: My main product is 1-(4-methoxyphenoxy)acetone. How do I prevent decarboxylation?

A2: The formation of the ketone is a direct result of the decarboxylation of the intermediate β-keto acid.[4] This is almost always caused by excessive heat or overly acidic conditions during the workup.

-

Cause - High Reaction Temperature: Heating the reaction mixture significantly increases the rate of decarboxylation.

-

Solution: Maintain the reaction at or below room temperature if possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely by TLC or LCMS for the appearance of the ketone byproduct.

-

-

Cause - Improper Acidic Workup: The most critical step where decarboxylation occurs is during acidification of the carboxylate salt. Adding acid too quickly can generate localized heat, and a low final pH can catalyze the reaction.[11]

-

Solution: Perform the entire workup in an ice bath (0-5°C). Add the acid (e.g., 1M HCl) dropwise with vigorous stirring to neutralize the base and protonate the carboxylate. Carefully monitor the pH, aiming for a final pH of 3-4, which is sufficient to protonate the carboxylic acid without creating harshly acidic conditions.

-

Q3: I'm having trouble with the workup. I'm getting a messy emulsion or my product won't extract.

A3: Workup issues often stem from improper pH adjustment or the formation of stable emulsions.

-

Cause - Incorrect pH: The product will remain in the aqueous layer as the water-soluble carboxylate salt until it is fully protonated to the less polar carboxylic acid.

-

Solution: Ensure the aqueous layer is acidified to a pH of ~3-4 before extraction. Check the pH with pH paper after each addition of acid.

-

-

Cause - Emulsion Formation: The presence of partially hydrolyzed material or other byproducts can lead to emulsions during extraction.

-

Solution: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, helping to break emulsions and remove dissolved water.

-

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.

-

Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 3:1 or 2:1) is a good starting point.

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.

-

Interpretation:

-

Starting Material (Ester): Will have a relatively high Rf value (less polar).

-

Product (Carboxylic Acid): Will have a much lower Rf value, often close to the baseline, due to its high polarity. It may also "streak" on the TLC plate.

-

Decarboxylated Ketone: Will have an intermediate Rf, higher than the acid but lower than the ester.

-

-

Monitoring: Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot has completely disappeared.

Section 3: Recommended Protocols

Protocol 1: Standard Saponification

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Add solid Lithium Hydroxide (LiOH·H₂O, 1.2 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, proceed immediately to the workup protocol.

Protocol 2: Workup to Minimize Decarboxylation

-

Cool the reaction vessel in an ice/water bath to 0-5°C.

-

Slowly add 1M HCl dropwise while stirring vigorously, checking the pH periodically. Continue adding acid until the pH of the aqueous phase is between 3 and 4.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or MTBE (3 x volume of the aqueous layer).[10]

-

Combine the organic extracts.

-

Wash the combined organic layers with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude 2-(4-methoxyphenoxy)acetoacetic acid.

Section 4: Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve common issues during the experiment.

Caption: A decision-making flowchart for troubleshooting the hydrolysis.

References

- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_JyvQCMIHA03nO5MPtjVaW4TnIbf_iojVocj6ribFbE1anluXGDyDM1qrCWP9kgO9RU4-0vSMouvNPn529Adq9xgbVpRAB0dBFaUKrUDdq3acnGvL1IWwvHewO5rx8QaggOulpYFtbWZhruzAb9EKHLUYj3JGh_7noEUZxNP_7rlJZ2jcXgOp1pd_neIYU30Dpb9K7td--ig6XJimhRYV5PciL3_rY3FT2ESIdBUOuFWZbWwdvDLCt1_O--zdMlOi84=

-

Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 25-40. Retrieved from [Link]

- JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF968VlRNwLDOPjt44DYLyfThOkd8ZRvQ4IS-PtvL7rS7MfGHmS7bDIEI7q5sDFqNgIfTGUmIB5hyJ-RZxT3YhAUF5HRnl9iEVKCMpOJvQz9d1srlQo3bLd99jj0jPUBk2hvchJIrQ0XUeruA2KT9-Ce_q0oeV9r4CL9iTNeBhtKqY_J4VEzfn3hPhC4uJjfJnY0FBUGE-X5Hso0J1x2wXveeHhGvM-

- MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESZp0W5hchLovWyUW2wnH9szA44yxLreHeq9v6uKLbIn2tvRVJAfSkQNs4PON1bq9APW90uOWLE1jtOZO-j0R6r-VhfgPY4Y7I68Js1_4x__LRoytrxx9vFjhUodBmL93Thu4JnDqc

-

Jones, P. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

-

O'Brien, P., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

- Unspecified. (n.d.). Saponification of Esters. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM0Nc0j3fDmuioYPnwK0Ujy6PKDgZrG4nytDZZBE4JDzIqX9D-bmzLDX1xLiRqxfmk1VCVbi2bqt9AkY26tpDNzkD3x2fUfc-rTHGUHxLw4Wv6rCOsJrIzBKHmANg66xba5JN7os4ql169zjazEHd2Jk40w7Tp8SEkRYRSL43hDl3bXKWg16vBkN1mOIRZm8BdkOTcQnaMAgXmadlqMj_Rc3Y=

-

Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Contents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuvtGBaLa9h9NOd5LicvWupNtKhfuPhMomqi3njkO0I6ll-qw5QETuImWiqyAcb0CZkJDDgPH2I2z0czLlRsxIbv62asRp8CzjoCP9iPjaUCavpLNcUBjl-gtTCl65SgpjDYip-fC2LMebpYbsHb4sRBsJ1wilV6A=

-

Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

-

Baria, B. (2022, March 30). Hydrolysis of Ethyl Aceto Acetate (EAA) [Video]. YouTube. Retrieved from [Link]

-

Yulianti, E., et al. (2025, December 30). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

- Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESyZmRgmWfHh5SwE7-r158ADHAmmkUvzfat2s9paEBDrWGW7-oIDyzSjeW_JNpUqgO9Aq5gSJr3LCNXeCpzqIiGfyir4amcmSEmzmRRBQMYZLoC0YXK0yRBbziq7ZN21xftVm-WM0K45DAjo4ywJ1vp668KSQOWZkGlsKfqnX5cYNFmrQNW17nIue3yww2EFmW3w0FpYgRYA==

-

Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

-

Tunge, J. A., et al. (2019). Decarboxylative Acetoxylation of Aliphatic Carboxylic Acids. Journal of Organic Chemistry, 84(19), 12334-12343. Retrieved from [Link]

-

Wang, D., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. ACS Catalysis, 13(8), 5539–5546. Retrieved from [Link]

- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

Hay, R. W., & Bond, M. A. (1967). Kinetics of the Decarboxylation of Acetoacetic acid. Australian Journal of Chemistry, 20(9), 1823-1828. Retrieved from [Link]

- Unspecified. (n.d.). CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. Retrieved from vertexaisearch.cloud.google.

-

Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

-